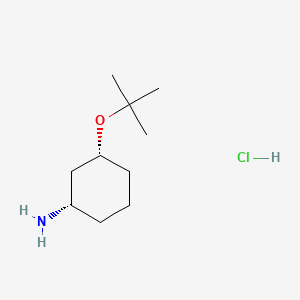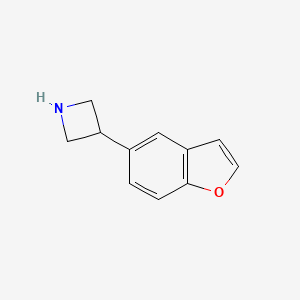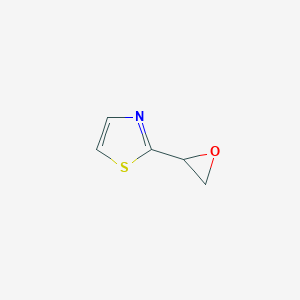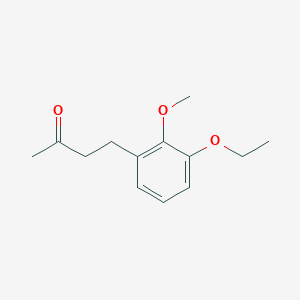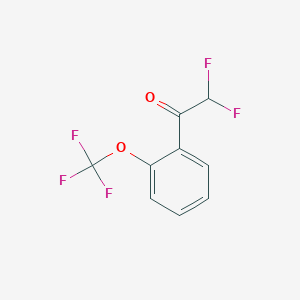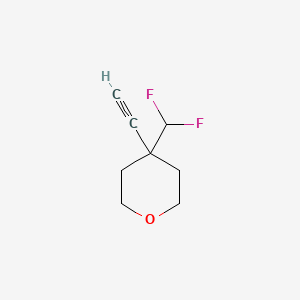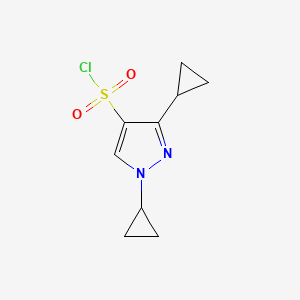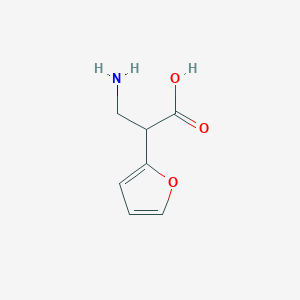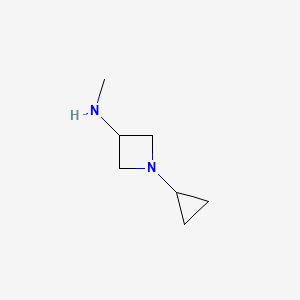
methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a sulfamoylmethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with sulfamoylating agents under controlled conditions. One common method includes the use of methyl pyrazole-4-carboxylate as a starting material, which is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or azido derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfamoylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the pyrazole ring can contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid: Another pyrrole derivative with a sulfamoyl group and carboxylic acid functionality.
Uniqueness
Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a sulfamoylmethyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O4S |
|---|---|
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-(sulfamoylmethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O4S/c1-10-6(4-15(8,12)13)5(3-9-10)7(11)14-2/h3H,4H2,1-2H3,(H2,8,12,13) |
Clave InChI |
YECOKDCMDVZPFM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(=O)OC)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
